Uleine
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Overview
Description
Uleine is a natural product found in Himatanthus bracteatus with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Uleine, a major indole alkaloid from Himatanthus lancifolius, has demonstrated significant anti-inflammatory activities. A study by Nardin et al. (2008) focused on its in vitro effects on human leukocytes, finding that uleine-rich fractions inhibit the migration of granulocytes and their adhesion to integrins, suggesting potential for interfering with leukocyte trafficking in inflammatory conditions.
Synthesis and Structural Analysis
Research has also been directed towards the synthesis of uleine. Patır and Uludağ (2009) described a new synthetic route for the total synthesis of uleine, emphasizing the importance of intramolecular cyclization in its formation (Patır & Uludağ, 2009).
Neuroprotective Effects
Uleine has shown promise in neurodegenerative disorders, particularly Alzheimer’s disease. Seidl et al. (2016) investigated uleine's interaction with Alzheimer's disease targets, finding strong inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, and β-secretase, and significant inhibition of amyloid-β peptide self-aggregation, without toxicity to neuronal cells (Seidl et al., 2016).
Immune System Modulation
Uleine-rich fractions from Himatanthus lancifolius were also found to inhibit the proliferation of human lymphoid cells, suggesting potential applications as an immune system modulator. This effect was observed in both phytohemagglutinin-stimulated lymphocytes and leukemic cell lines (Nardin et al., 2010).
Influence on Nitric Oxide Production
Research by Souza et al. (2007) explored the influence of uleine on nitric oxide production in cell lines, finding that uleine stimulated nitric oxide production, suggesting an impact on cell signaling pathways (Souza et al., 2007).
Antioxidant Activity
While examining uleine's antioxidant activity, it was discovered that uleine and its alkaloidal fractions from Himatanthus lancifolius possess antioxidant properties, contributing to its potential therapeutic applications (Seidl et al., 2010).
properties
Product Name |
Uleine |
---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
16-ethyl-15-methyl-11-methylidene-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene |
InChI |
InChI=1S/C18H22N2/c1-4-12-13-9-10-20(3)18(12)16-14-7-5-6-8-15(14)19-17(16)11(13)2/h5-8,12-13,18-19H,2,4,9-10H2,1,3H3 |
InChI Key |
MFFIRXGJJPPAMA-UHFFFAOYSA-N |
SMILES |
CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C |
Canonical SMILES |
CCC1C2CCN(C1C3=C(C2=C)NC4=CC=CC=C43)C |
synonyms |
uleine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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